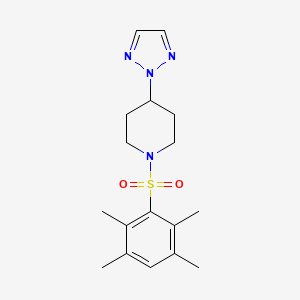
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a unique organic compound with applications spanning across several scientific fields, including chemistry, biology, medicine, and industry. The compound consists of a thiophene ring attached to a carboxamide group, linked by a side chain that incorporates isoquinoline and pyrrole moieties. This specific arrangement of functional groups endows the molecule with distinctive chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide generally involves multi-step organic synthesis. One such route might involve:
Synthesis of the Isoquinoline Moiety: : Starting with a basic compound such as benzylamine, cyclization reactions can form the dihydroisoquinoline structure.
Synthesis of the Pyrrole Moiety: : Pyrrole derivatives can be synthesized through Paal-Knorr synthesis.
Linkage of Functional Groups: : Through a series of coupling reactions, possibly using reagents like lithium aluminum hydride (LiAlH4) for reduction steps and coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the intermediate compounds are linked together.
Formation of Carboxamide:
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined using optimized reaction conditions and high-yield catalytic processes to ensure cost-efficiency and scalability. Continuous-flow reactors and automation could be employed to maintain consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation, often forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reduction reactions, possibly using reagents like NaBH4 (sodium borohydride), could convert the dihydroisoquinoline part to more reduced forms.
Substitution: : Electrophilic substitution reactions are common for the thiophene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-CPBA
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Coupling Reagents: : EDC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Major Products
Oxidation: : Thiophene sulfoxides or sulfones
Reduction: : Further reduced isoquinoline derivatives
Substitution: : Various substituted thiophene derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a precursor in the synthesis of more complex molecules.
Serves as a ligand in coordination chemistry for metal complexes.
Biology
Functions as a pharmacophore in medicinal chemistry.
Shows potential in biochemical assays for enzyme inhibition studies.
Medicine
Evaluated for therapeutic applications due to its interaction with biological macromolecules.
May have potential as a lead compound in drug discovery.
Industry
Utilized in materials science for the creation of conductive polymers.
Applied in the synthesis of dyes and pigments.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide exerts its biological effects often involves interaction with specific enzymes or receptors. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thereby reducing the enzyme's activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(2-Pyrrolidinyl)ethyl)thiophene-2-carboxamide: : Similar backbone with a pyrrolidine ring instead of isoquinoline.
2-(1H-pyrrol-2-yl)-N-(thiophen-2-ylmethyl)acetamide: : Similar functional groups with different connectivity.
Uniqueness
The unique combination of isoquinoline and pyrrole in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide provides specific binding properties and reactivity profiles that distinguish it from these similar compounds. The molecular structure enables unique interactions and reactions, making it particularly valuable in certain research contexts.
This compound is indeed a fascinating subject of study, offering multiple pathways for scientific exploration and practical applications.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-23-11-4-8-18(23)19(14-22-21(25)20-9-5-13-26-20)24-12-10-16-6-2-3-7-17(16)15-24/h2-9,11,13,19H,10,12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUGGXAMXVAJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-({[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2934436.png)
![2-(cyclopentylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2934437.png)
![1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2934438.png)
![(1R,2S,4S)-Rel-7-Benzyl-7-azabicyclo-[2.2.1]heptan-2-ol](/img/structure/B2934443.png)
![ethyl 2-[(2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2934446.png)


![2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B2934450.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)

![3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2934454.png)


